2-フェニル-2,3-ジヒドロ-1H-インデン-1-オン

概要

説明

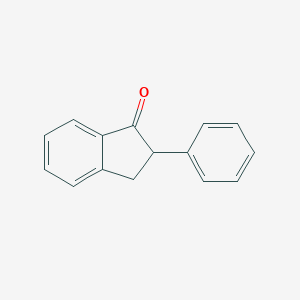

2-Phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by a phenyl group attached to the second carbon of a dihydroindenone structure

科学的研究の応用

2-Phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as [5+2−2] decarbonylative cycloaddition . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight of 1321592 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

Compounds with similar structures have been found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds were also found to have potent antifungal properties .

Action Environment

It’s known that the compound is susceptible to degradation under certain conditions .

生化学分析

Biochemical Properties

Indole derivatives, such as 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Phenyl-2,3-dihydro-1H-inden-1-one may influence cell function, signaling pathways, gene expression, and cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-phenylpropionic acid, followed by cyclization. Another method includes the oxidation of 2-phenylindan using chromium trioxide in acetic acid .

Industrial Production Methods: Industrial production of 2-Phenyl-2,3-dihydro-1H-inden-1-one typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride to facilitate the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 2-Phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-phenylindanone.

Reduction: Reduction reactions can convert it to 2-phenylindan.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: 2-Phenylindanone.

Reduction: 2-Phenylindan.

Substitution: Halogenated or nitro-substituted derivatives.

類似化合物との比較

- 2-Phenylindanone

- 2-Phenylindan

- 1-Indanone

Comparison: 2-Phenyl-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone structure, which imparts distinct chemical reactivity compared to its fully aromatic counterparts like 2-Phenylindanone. Its partially saturated ring system allows for different types of chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

2-Phenyl-2,3-dihydro-1H-inden-1-one is a bicyclic compound belonging to the indanone family, characterized by its unique structural and chemical properties. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2-Phenyl-2,3-dihydro-1H-inden-1-one, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-2,3-dihydro-1H-inden-1-one is , with a molecular weight of approximately 224.26 g/mol. The structure features a phenyl group attached to the indanone framework, which contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 10474-32-5 |

| Chemical Class | Indanones |

Preliminary studies suggest that the biological activity of 2-Phenyl-2,3-dihydro-1H-inden-1-one may involve its interaction with specific enzymes or receptors in biological systems. These interactions can lead to modulation of various biochemical pathways, particularly those related to oxidative stress and cell signaling .

Antimicrobial Activity

Research indicates that 2-Phenyl-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, demonstrating notable inhibition zones in agar diffusion assays.

Case Study: Antimicrobial Efficacy

A recent study tested the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized below:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, 2-Phenyl-2,3-dihydro-1H-inden-1-one has been investigated for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation.

Case Study: Anticancer Activity

A study focused on the effect of 2-Phenyl-2,3-dihydro-1H-inden-1-one on human breast cancer cells (MCF-7). The results indicated:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 5 | 30 |

This data suggests that treatment with the compound significantly reduces cell viability and increases apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one typically involves multistep organic reactions. Various derivatives have been synthesized to enhance its biological activity. For instance, modifications at different positions on the phenyl ring have been explored to optimize antimicrobial and anticancer properties.

特性

IUPAC Name |

2-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLCRYNZYRSURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312469 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-12-8 | |

| Record name | 16619-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。